7-Chloro-N-isopropyl-4-nitro-2,1,3-benzoxadiazol-5-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-N-isopropyl-4-nitro-2,1,3-benzoxadiazol-5-amine typically involves multiple steps. One common method includes a Friedel-Crafts acylation followed by a Clemmensen reduction . The propyl group is added in two steps due to its length .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-N-isopropyl-4-nitro-2,1,3-benzoxadiazol-5-amine undergoes various chemical reactions, including:
Oxidation: This reaction can alter the nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and nucleophiles such as amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chloro group could yield various substituted benzoxadiazoles .
Scientific Research Applications
7-Chloro-N-isopropyl-4-nitro-2,1,3-benzoxadiazol-5-amine is used in several scientific research applications:
Chemistry: As a fluorescent reagent for detecting amino acids and low molecular weight amines.
Biology: In the preparation of fluorescent phospholipid derivatives and hydroxynaphthofuran.
Industry: Used in high-performance liquid chromatography (HPLC) as a labeling reagent.
Mechanism of Action
The mechanism of action of 7-Chloro-N-isopropyl-4-nitro-2,1,3-benzoxadiazol-5-amine involves its ability to form highly fluorescent derivatives upon reaction with thiol or amino groups . This property makes it useful for detecting and quantifying various biomolecules. The molecular targets and pathways involved are primarily related to its interaction with amino acids and proteins .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7-nitrobenzofurazan: Another highly sensitive chromogenic and fluorescent reagent.
4-Chloro-7-nitro-1,2,3-benzoxadiazole: Similar in structure and used for similar applications.
Uniqueness
7-Chloro-N-isopropyl-4-nitro-2,1,3-benzoxadiazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its isopropyl group may influence its reactivity and interaction with other molecules, making it particularly useful in certain analytical and research applications.
Properties
IUPAC Name |
7-chloro-4-nitro-N-propan-2-yl-2,1,3-benzoxadiazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4O3/c1-4(2)11-6-3-5(10)7-8(13-17-12-7)9(6)14(15)16/h3-4,11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKPCEQSSBDEKPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C2=NON=C2C(=C1)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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